2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-bromo-3-methylphenylboronic acid with a suitable dioxaborinane precursor. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: 3-methylphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenylboronic acid
- 4-Bromo-3-methylphenylboronate esters
- 4-Bromo-3-methylphenylboronic acid pinacol ester
Uniqueness
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to other boronic acids and esters. This makes it particularly useful in challenging synthetic applications where high reactivity and stability are required.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-7-11(5-6-12(9)15)14-16-10(2)8-13(3,4)17-14/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZUGVRQPUREDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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